molecular formula C4H8N2O4 B10781792 O-Carbamoyl-L-serine CAS No. 2105-23-9

O-Carbamoyl-L-serine

Cat. No.: B10781792
CAS No.: 2105-23-9
M. Wt: 148.12 g/mol
InChI Key: MYFVWSDZEBSNKM-REOHCLBHSA-N
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Description

O-Carbamoyl-L-serine: is a non-proteinogenic L-α-amino acid that is the O-carbamoyl derivative of L-serine . It is a compound of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Carbamoyl-L-serine can be synthesized through enzymatic reactions. One such enzyme is carbamoyl-serine ammonia-lyase, which catalyzes the conversion of this compound to pyruvate, ammonia, and carbon dioxide . The reaction conditions typically involve the presence of water and the enzyme pyridoxal phosphate as a cofactor .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the enzymatic conversion method mentioned above can be scaled up for industrial purposes, given the availability of the necessary enzymes and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: O-Carbamoyl-L-serine undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

O-Carbamoyl-L-serine exerts its effects primarily through enzyme inhibition. It inhibits phosphate-dependent glutaminase, which plays a crucial role in glutamine catabolism . This inhibition can affect various metabolic pathways, particularly in cancer cells where glutamine metabolism is often upregulated.

Properties

CAS No.

2105-23-9

Molecular Formula

C4H8N2O4

Molecular Weight

148.12 g/mol

IUPAC Name

(2S)-2-amino-3-carbamoyloxypropanoic acid

InChI

InChI=1S/C4H8N2O4/c5-2(3(7)8)1-10-4(6)9/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m0/s1

InChI Key

MYFVWSDZEBSNKM-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)OC(=O)N

Canonical SMILES

C(C(C(=O)O)N)OC(=O)N

Origin of Product

United States

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